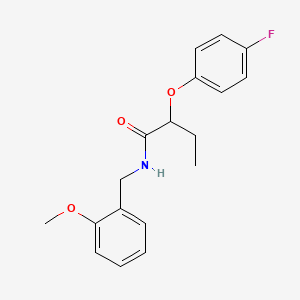

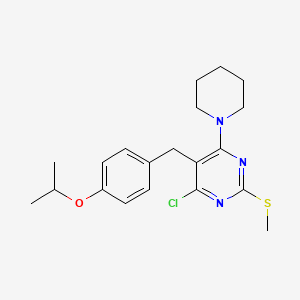

![molecular formula C16H17FN2O4S B4578682 3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide](/img/structure/B4578682.png)

3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide" involves multiple steps, including acylation reactions and catalytic processes. For instance, related compounds are synthesized through the reaction of specific amines with acyl chlorides in suitable solvents, followed by characterization techniques such as NMR and elemental analysis to confirm their structures (Karabulut et al., 2014). Another approach includes the rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride, highlighting a C–H bond activation strategy for preparing sulfonyl fluoride substituted compounds (Wang et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is determined using X-ray diffraction and DFT calculations. These studies reveal the effects of intermolecular interactions on molecular geometry, including bond lengths, angles, and dihedral angles. Such analyses are crucial for understanding the conformational preferences of the molecule and how these might influence its reactivity and properties (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide" and related compounds involves interactions with various reagents and conditions. For instance, the presence of sulfonyl fluoride groups allows for the SuFEx click reaction, which is a useful tool in synthetic chemistry for creating new molecular architectures (Wang et al., 2018). Additionally, studies on radiolabeled analogs of similar compounds provide insights into their potential applications in medical imaging and diagnostics, showcasing the versatility of these chemical structures in various scientific and technological fields (Tian et al., 2006).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structures of similar compounds, are determined through various analytical techniques. These properties are influenced by the molecular structure and the nature of functional groups present in the molecule. For example, the crystalline structure analysis provides information on the packing and conformational preferences of these compounds in the solid state, which can be crucial for understanding their stability and reactivity (Scheibye et al., 2010).

Chemical Properties Analysis

The chemical properties of "3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide" are characterized by its reactivity towards various chemical transformations, including sulfonylation and amidation reactions. These reactions are essential for the modification of the compound's structure and for the introduction of new functional groups, which can significantly alter its chemical behavior and potential applications (Wang et al., 2018).

Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

A study by Diwu et al. (1997) discusses the synthesis and spectral properties of fluorescent solvatochromic dyes, including compounds related to "3-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-4-methoxybenzamide". These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Radiolabeled Ligands for Receptor Imaging

Hamill et al. (1996) describe the development of radiolabeled, nonpeptide angiotensin II antagonists, including derivatives related to the compound , for AT1 receptor imaging. These ligands were prepared for studying receptor binding and function in vivo (Hamill et al., 1996).

Proton Exchange Membranes for Fuel Cells

Kim et al. (2008) synthesized new sulfonated side-chain grafting units for copolymerization with poly(arylene ether sulfone) to create proton exchange membranes. These membranes exhibit high proton conductivity and are promising for fuel cell applications (Kim et al., 2008).

Chemosensors for Cyanide Detection

Heying et al. (2015) developed anionic chromogenic chemosensors based on reactions with cyanide, demonstrating how modifications in the chemical structure can enhance sensitivity and selectivity towards cyanide, a critical environmental and biological analyte (Heying et al., 2015).

Propiedades

IUPAC Name |

3-(dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c1-19(2)24(21,22)15-10-11(8-9-14(15)23-3)16(20)18-13-7-5-4-6-12(13)17/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXSISQBYMBFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-furamide](/img/structure/B4578601.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)

![N-{5-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4578637.png)

![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)

![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)

![ethyl 2-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4578687.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)

![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)